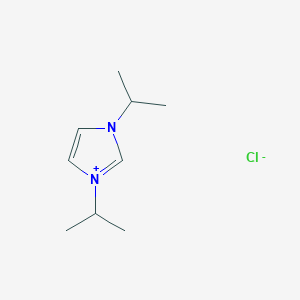

1,3-Diisopropylimidazolium chloride

Cat. No. B147688

Key on ui cas rn:

139143-09-2

M. Wt: 188.7 g/mol

InChI Key: DOFXKPAOJLLPII-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05077414

Procedure details

Propylamine, 17.73 grams (0.3 mol), was added dropwise over 20 min. to a suspension of paraformaldehyde, 9.01 grams (0.3 mol), in 50 ml of toluene at such a rate that the temperature did not exceed 40° C. When the addition was complete, the mixture was stirred for an additional 10 min. The mixture was then cooled to 4° C. by means of an ice bath. Propylamine, 17.73 grams (0.3 mol), was added in a slow steady stream to the cooled mixture. When the second isopropylamine addition was complete, 50 ml of aqueous 6 N HCl (0.3 mol) was added dropwise over 30 min. to the reaction mixture. By means of an ice bath, the reaction temperature was held below 25° C. When the HCl addition was complete, the ice bath was removed and the solution was warmed to 25° C. At this temperature, 43.53 grams (0.3 mol) of 40% aqueous glyoxal was added. When the glyoxal addition was complete the reaction mixture was stirred for an additional 1 h. An additional 45 ml of toluene was added to the reaction mixture and water, 78.18 grams, was removed from the reaction mixture by azeotropic distillation (Dean Stark trap) with the toluene. Removal of volatiles under vacuum yielded 58.02 grams (102% of theory) of 1,3-diisopropylimidazolium chloride. 1H NMR (CD3CN) of the material showed only resonances at δ 0.90 (t, 3JHH =7.4Hz, 6 H); 1.88 (tt, 4 H); 4.27 (t, 3JHH =7.4Hz, 4 H); 7.75 (d, 4JHH, =1.6 Hz, 2 H); 9.47 (t, 4JHH, =1.6 Hz, 1 H) consistent with the desired product.

Yield

102%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:4])[CH2:2]C.C=O.[CH:7]([NH2:10])([CH3:9])[CH3:8].[ClH:11].[CH:12](C=O)=O.[C:16]1([CH3:22])[CH:21]=CC=CC=1>O>[Cl-:11].[CH:7]([N+:10]1[CH:2]=[CH:1][N:4]([CH:16]([CH3:21])[CH3:22])[CH:12]=1)([CH3:9])[CH3:8] |f:7.8|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N

|

Step Five

|

Name

|

|

|

Quantity

|

0.3 mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

43.53 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

4 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for an additional 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

By means of an ice bath, the reaction temperature was held below 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was warmed to 25° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred for an additional 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed from the reaction mixture by azeotropic distillation (Dean Stark trap) with the toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of volatiles under vacuum

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cl-].C(C)(C)[N+]1=CN(C=C1)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 58.02 g | |

| YIELD: PERCENTYIELD | 102% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |